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molecular formula C14H22O2 B2467074 (4,6-Diisopropyl-1,3-phenylene)dimethanol CAS No. 32445-22-0

(4,6-Diisopropyl-1,3-phenylene)dimethanol

Cat. No. B2467074
M. Wt: 222.328
InChI Key: ZCSRMKWFMUDWAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05138090

Procedure details

40.2 g (131 mmol) of the compound from Example 2 are stirred at 50° C. for 3 h with 16.1 g (0.3 mol) of potassium hydroxide in 200 ml of methanol. After distilling off the solvent, the residue is taken up in ether, washed with water, dried using sodium sulphate and recrystallized from ethyl acetate/petroleum ether.
Name
compound
Quantity
40.2 g
Type
reactant
Reaction Step One
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][C:6]1[CH:11]=[C:10]([CH2:12][O:13]C(=O)C)[C:9]([CH:17]([CH3:19])[CH3:18])=[CH:8][C:7]=1[CH:20]([CH3:22])[CH3:21])(=O)C.[OH-].[K+]>CO>[OH:4][CH2:5][C:6]1[CH:11]=[C:10]([CH2:12][OH:13])[C:9]([CH:17]([CH3:18])[CH3:19])=[CH:8][C:7]=1[CH:20]([CH3:22])[CH3:21] |f:1.2|

Inputs

Step One
Name
compound
Quantity
40.2 g
Type
reactant
Smiles
C(C)(=O)OCC1=C(C=C(C(=C1)COC(C)=O)C(C)C)C(C)C
Name
Quantity
16.1 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvent
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate/petroleum ether

Outcomes

Product
Name
Type
Smiles
OCC1=C(C=C(C(=C1)CO)C(C)C)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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